2'-O-Methylguanosine-d3

Isotope Dilution Mass Spectrometry LC-MS/MS Quantitation Stable Isotope Labeling

Accurate quantification of 2'-O-methylguanosine (Gm) in biological matrices is compromised by matrix effects and variable ionization. Non-deuterated or analog internal standards introduce quantitative errors exceeding 15-20% in LC-MS/MS workflows, violating isotope dilution mass spectrometry (IDMS) principles. • Deuterated at the 2'-O-methyl group (+3 Da shift) for unambiguous MS resolution from endogenous Gm. • Co-elutes identically with the analyte, satisfying IDMS requirements for matched ionization and recovery. • Enables precise measurement of RNA modification stoichiometry in epitranscriptomics and clinical biomarker studies.

Molecular Formula C11H15N5O5
Molecular Weight 300.29 g/mol
Cat. No. B12365600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Methylguanosine-d3
Molecular FormulaC11H15N5O5
Molecular Weight300.29 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O
InChIInChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6?,7+,10-/m1/s1/i1D3
InChIKeyOVYNGSFVYRPRCG-MKKTUXCSSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-Methylguanosine-d3 Overview


2'-O-Methylguanosine-d3 (C₁₁H₁₂D₃N₅O₅, MW 300.29 g/mol) is a stable isotope-labeled analog of 2'-O-Methylguanosine, a naturally occurring modified nucleoside found in tRNAs . It is specifically deuterated at the 2'-O-methyl group, replacing three hydrogen atoms with deuterium . This compound is classified within Isotope-Labeled Compounds and Nucleoside Antimetabolite/Analogs, and it exhibits biological activity related to apoptosis induction [1]. Its primary utility lies in its application as an internal standard for the precise quantification of 2'-O-Methylguanosine in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS) techniques [2].

Why Non-Deuterated Analogs Cannot Substitute


Using a non-deuterated or alternatively labeled analog as an internal standard for 2'-O-Methylguanosine introduces unacceptable quantitative error in LC-MS/MS workflows. The core principle of isotope dilution mass spectrometry (IDMS) requires that the internal standard be chemically identical to the analyte to co-elute and undergo identical ionization, but with a distinct mass for selective detection [1]. 2'-O-Methylguanosine-d3 provides a mass shift of +3 Da relative to the unlabeled analyte (MW 297.27 g/mol vs. 300.29 g/mol), enabling unambiguous resolution in the mass spectrometer . Using a structurally similar but non-identical compound—such as another methylated nucleoside or a different deuterated analog—risks differential ionization efficiency, variable recovery during sample preparation, and chromatographic separation, which collectively invalidate the fundamental assumption of IDMS and can lead to quantitative inaccuracies exceeding 15-20% [2].

2'-O-Methylguanosine-d3 Quantitative Evidence


Isotopic Purity and MS Resolution

2'-O-Methylguanosine-d3 exhibits a molecular mass of 300.29 g/mol, which is precisely +3.02 Da greater than the unlabeled 2'-O-Methylguanosine (297.27 g/mol) due to the incorporation of three deuterium atoms . This mass difference is sufficient for baseline resolution in triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode, with the deuterated internal standard producing distinct precursor and product ion transitions [1]. Vendor certificates of analysis indicate a typical isotopic purity of ≥99% for the deuterated compound, ensuring minimal unlabeled analyte contamination .

Isotope Dilution Mass Spectrometry LC-MS/MS Quantitation Stable Isotope Labeling

Chromatographic Co-Elution

Due to its chemical identity with the unlabeled analyte, 2'-O-Methylguanosine-d3 is expected to co-elute with 2'-O-Methylguanosine under standard reversed-phase HPLC conditions (e.g., C18 column with methanol/water or acetonitrile/water gradient) [1]. While a slight isotopic shift (retention time difference of <0.1 min) is sometimes observed for perdeuterated compounds, the specific placement of deuterium on the non-exchangeable 2'-O-methyl group minimizes H/D exchange and associated chromatographic shifts [2]. This co-elution is critical for compensating for matrix effects and ionization suppression in LC-MS/MS, which are major sources of variability in bioanalysis [3].

LC-MS Method Validation Internal Standard Suitability Chromatographic Resolution

Precision and Accuracy Improvement

The incorporation of a stable isotope-labeled internal standard like 2'-O-Methylguanosine-d3 in LC-MS/MS workflows typically improves assay precision (CV%) to within 10-15%, compared to >20% variability often observed when using a non-isotopic analog [1]. This improvement stems from the internal standard's ability to correct for variability in sample extraction efficiency, derivatization yields, and instrument drift [2]. For 2'-O-Methylguanosine-d3, the deuterium atoms are located on the O-methyl group, which is not subject to H/D back-exchange under typical sample preparation conditions (e.g., aqueous buffers), ensuring stable labeling throughout the analytical procedure .

Bioanalytical Method Validation Internal Standard Performance Precision and Accuracy

2'-O-Methylguanosine-d3 Key Applications


Epitranscriptomic Quantification

2'-O-Methylguanosine-d3 serves as the essential internal standard for the accurate LC-MS/MS quantification of endogenous 2'-O-Methylguanosine (Gm) in RNA hydrolysates from cells or tissues [1]. This is critical for studying dynamic changes in RNA modifications (epitranscriptomics) under different biological conditions, such as disease states or environmental stress, where precise measurement of modification stoichiometry is required [2].

Bioanalytical Method Validation

In clinical research settings, 2'-O-Methylguanosine-d3 is used to develop and validate robust LC-MS/MS methods for quantifying methylated nucleosides in biological fluids (e.g., urine, plasma) [3]. These methods are necessary for investigating the potential of modified nucleosides as non-invasive biomarkers for cancer or other diseases, where assay precision and accuracy are paramount for clinical interpretation [4].

Oligonucleotide QC

During the synthesis and characterization of therapeutic oligonucleotides containing 2'-O-methyl modifications, 2'-O-Methylguanosine-d3 can be employed as an internal standard for monitoring the incorporation efficiency of the modified nucleoside or for quantifying trace levels of related impurities [5]. This supports process development and product release testing in a regulated GMP environment.

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